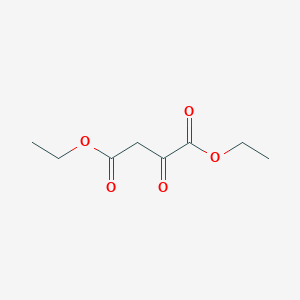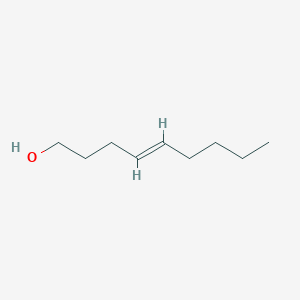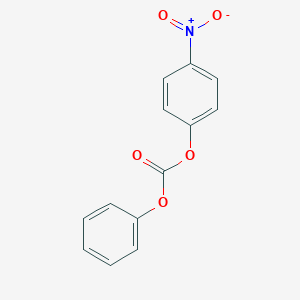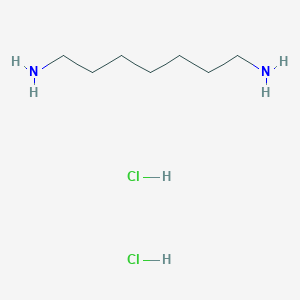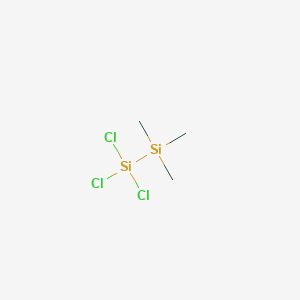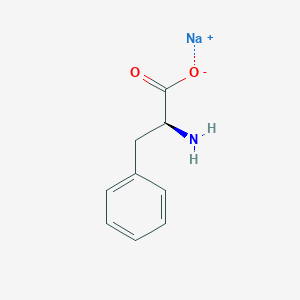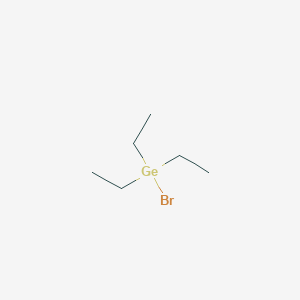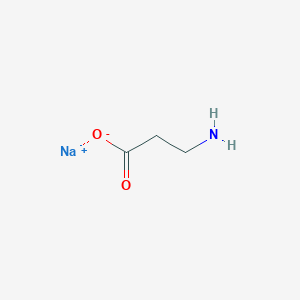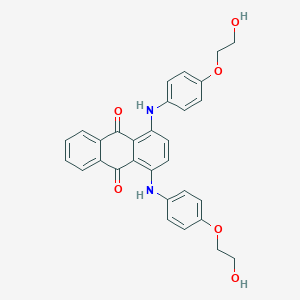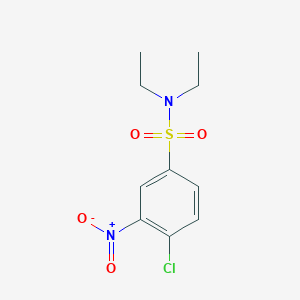
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a chemical compound with the linear formula C10H14N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide can be represented by the SMILES stringO=S(C1=CC=CC(N+=O)=C1)(N(CC)CC)=O . This represents the arrangement of atoms and their bonds. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide include a molecular weight of 236.63 . It has a light yellow to light brown crystalline powder appearance . The melting point is between 25-35 °C, and the boiling point is 175-176 °C . The density is roughly estimated to be 1.5966 . It is slightly soluble in water with a solubility of 224.8mg/L at 15 ºC .Scientific Research Applications
Overview
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a rare and unique chemical compound. Sigma-Aldrich provides this product to early discovery researchers, but it does not collect analytical data for it. As such, researchers are responsible for confirming the product’s identity and purity. All sales of this compound are final .
Now, let’s explore six distinct scientific applications:
Medicinal Chemistry
Summary:
In medicinal chemistry, researchers investigate the compound’s potential as a drug candidate. They explore its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Methods of Application:
Results:
Researchers identify potential drug leads based on the compound’s binding affinity, selectivity, and safety profile.
Agrochemicals
Summary:
In agrochemical research, scientists study compounds for use in pesticides, herbicides, or fungicides.
Methods of Application:
Results:
The compound’s effectiveness in pest control determines its suitability for commercial use.
Material Science
Summary:
Material scientists explore novel materials with unique properties.
Methods of Application:
Results:
Enhanced material properties lead to practical applications in various industries.
Analytical Chemistry
Summary:
Researchers investigate analytical methods and techniques.
Methods of Application:
Results:
Accurate quantification and identification of the compound in complex samples.
Environmental Chemistry
Summary:
Environmental chemists study pollutants and their fate in ecosystems.
Methods of Application:
Results:
Understanding its environmental impact and potential risks.
Organic Synthesis
Summary:
Organic chemists explore new synthetic routes and reactions.
Methods of Application:
Results:
Novel synthetic methodologies and access to diverse chemical structures.
7. Photodynamic Therapy (PDT)
Summary:
In the field of photodynamic therapy, researchers investigate compounds that can selectively destroy cancer cells using light activation. PDT combines a photosensitizer (such as 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide) with specific wavelengths of light to induce cell death.
Methods of Application:
Results:
Successful PDT using this compound could lead to a targeted and minimally invasive cancer treatment.
8. Electrochemical Sensors
Summary:
Electrochemical sensors play a crucial role in environmental monitoring, medical diagnostics, and industrial applications. Researchers explore compounds like 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide as redox-active materials for sensor development.
Methods of Application:
Results:
Highly selective and sensitive electrochemical sensors for environmental or clinical applications.
9. Dye Sensitization in Solar Cells
Summary:
In the field of renewable energy, dye-sensitized solar cells (DSSCs) use organic dyes to capture sunlight and convert it into electricity. Researchers explore 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide as a potential dye sensitizer.
Methods of Application:
Results:
Efficient and cost-effective solar cells with improved light absorption and conversion efficiency.
7. Photodynamic Therapy (PDT)
Methods of Application:
Results:
8. Electrochemical Sensors
Methods of Application:
Results:
9. Dye Sensitization in Solar Cells
Methods of Application:
properties
IUPAC Name |
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUNWYHOMQGOAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385366 |
Source


|
| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
CAS RN |
127-53-7 |
Source


|
| Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

